

Application Notes: Quantification of Trimebutine in Human Plasma by HPLC-MS/MS

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine is a non-competitive spasmolytic agent that acts as a regulator of gastrointestinal tract motility. It is widely used in the treatment of irritable bowel syndrome and other functional gastrointestinal disorders. Accurate quantification of Trimebutine and its metabolites in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for a sensitive and robust HPLC-MS/MS method for the determination of Trimebutine in human plasma.

Principle

This method utilizes High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS) to achieve high selectivity and sensitivity. The procedure involves the extraction of Trimebutine and an internal standard (IS) from a plasma matrix, followed by chromatographic separation and detection using Multiple Reaction Monitoring (MRM).

Experimental Protocols Materials and Reagents

- Trimebutine Maleate reference standard
- Internal Standard (e.g., Carbamazepine, Verapamil, or a stable isotope-labeled Trimebutine)



- HPLC-grade Methanol
- HPLC-grade Acetonitrile
- Formic Acid (LC-MS grade)
- Ammonium Acetate (LC-MS grade)
- Ultrapure water
- Human plasma (with K2-EDTA as anticoagulant)

Instrumentation

- · HPLC system capable of binary gradient elution
- Autosampler
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

Two common extraction methods are presented: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Protocol 1: Protein Precipitation (PPT)[1][2][3][4]

- Thaw frozen plasma samples at room temperature.
- Vortex the plasma samples to ensure homogeneity.
- To a 100 μL aliquot of plasma in a microcentrifuge tube, add 50 μL of the internal standard working solution.
- Add 300 μL of cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.



- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject an aliquot (e.g., 5-10 μL) into the HPLC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)[5][6]

- Thaw frozen plasma samples at room temperature.
- Vortex the plasma samples to ensure homogeneity.
- To a 200 μL aliquot of plasma in a glass tube, add 50 μL of the internal standard working solution.
- Add 1 mL of an organic extraction solvent (e.g., a mixture of n-hexane and isopropanol, 99:1, v/v).
- Vortex the mixture for 5 minutes.
- Centrifuge at 4,000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject an aliquot (e.g., 5-10 μL) into the HPLC-MS/MS system.

HPLC Conditions



| Parameter | Recommended Conditions | |
|--------------------|---|--|
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) or PFP column (e.g., Hypersil PFP Gold)[7] | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 0.4 mL/min | |
| Gradient Program | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B | |
| Column Temperature | 40°C | |
| Injection Volume | 5 μL | |

Mass Spectrometric Conditions

| Parameter | Recommended Conditions | |
|--------------------|---|--|
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Scan Type | Multiple Reaction Monitoring (MRM) | |
| Capillary Voltage | 3.5 kV | |
| Source Temperature | 150°C | |
| Desolvation Temp. | 450°C | |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr | |

MRM Transitions



| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|-------------------------|---------------------|-------------------|
| Trimebutine | 388.2 | 165.1 |
| N-desmethyl-Trimebutine | 374.2 | 165.1 |
| Carbamazepine (IS) | 237.1 | 194.1 |
| Verapamil (IS) | 455.3 | 165.2 |
| Haloperidol-d4 (IS) | 380.1 | 169.0 |

Data Presentation Method Validation Summary

The following tables summarize the typical validation parameters for a robust HPLC-MS/MS method for Trimebutine quantification.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
|-------------|-------------------------|--------------|------------------------------|
| Trimebutine | 0.5 - 500 | 0.5 | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|----------|-----------------------|---------------------------------|---------------------------------|--------------|
| LQC | 1.5 | < 10 | < 10 | 90 - 110 |
| MQC | 75 | < 10 | < 10 | 90 - 110 |
| HQC | 400 | < 10 | < 10 | 90 - 110 |

Table 3: Recovery and Matrix Effect



| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
|-------------|-------------------------|-------------------|
| Trimebutine | > 85 | 95 - 105 |

Visualizations Experimental Workflow



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Caption: Experimental workflow for Trimebutine quantification in plasma.

Bioanalytical Method Validation Parameters



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